molecular formula C15H16N4OS B2971238 N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 941901-03-7

N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

Cat. No.: B2971238
CAS No.: 941901-03-7
M. Wt: 300.38
InChI Key: NKYKKFUVKJRKNY-UHFFFAOYSA-N
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Description

N-(2-(2-(o-Tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with an o-tolyl (ortho-methylphenyl) group at position 2 and an acetamide-linked ethyl chain at position 4.

Properties

IUPAC Name

N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-10-5-3-4-6-13(10)14-17-15-19(18-14)12(9-21-15)7-8-16-11(2)20/h3-6,9H,7-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYKKFUVKJRKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing reaction times and waste generation.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight
Target Compound Thiazolo[3,2-b][1,2,4]triazole o-Tolyl, ethyl-acetamide Not Provided Not Provided
m-Tolyl Derivative Thiazolo[3,2-b][1,2,4]triazole m-Tolyl, 4-chlorophenoxy-acetamide C21H19ClN4O2S 426.9
p-Tolyl Oxalamide Analog Thiazolo[3,2-b][1,2,4]triazole p-Tolyl, ethyl-oxalamide C23H23N5O2S 433.5

Physicochemical and Spectroscopic Properties

  • Melting Points : Analogous acetamide derivatives exhibit melting points between 246–273°C, suggesting high thermal stability due to rigid heterocyclic cores and intermolecular H-bonding .
  • Spectroscopic Data :
    • IR : Strong absorption at ~1680–1700 cm⁻¹ (C=O stretch in acetamide) and ~1250 cm⁻¹ (C–N stretch) .
    • NMR : δ 2.3–2.5 ppm (methyl groups in tolyl), δ 3.6–4.2 ppm (ethyl-acetamide CH2), and δ 7.2–8.1 ppm (aromatic protons) .

Biological Activity

N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis and Structural Characteristics

The compound belongs to a class of thiazolo[3,2-b][1,2,4]triazole derivatives, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions starting from readily available precursors. The structural formula can be represented as follows:

C20H18N4OSC_{20}H_{18}N_{4}OS

This structure features a thiazole ring fused with a triazole moiety, which is essential for its biological activity.

Antimicrobial Properties

Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit antimicrobial activity against various bacterial and fungal strains. A study evaluated several derivatives and found that compounds containing the thiazolo-triazole scaffold showed promising results against Mycobacterium tuberculosis and other pathogens. Among these derivatives, specific compounds demonstrated significant inhibition of bacterial growth with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. For instance, derivatives of thiazolo-triazole have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications on the aromatic rings significantly influence their potency. For example, the presence of electron-donating groups on the phenyl ring enhances cytotoxicity against cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialM. tuberculosisMIC: 1-10 µg/mL
AnticancerA-431 (skin cancer cell line)IC50 < 5 µg/mL
AnticancerJurkat (leukemia cell line)Significant apoptosis

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may act by inhibiting key enzymes involved in cell proliferation and survival pathways. For example, molecular docking studies suggest potential interactions with tyrosine kinases and other critical targets in cancer cells .

Case Studies

Several case studies have documented the efficacy of thiazolo-triazole derivatives in preclinical settings:

  • In Vitro Evaluation : A study synthesized a series of thiazolo-triazole derivatives and evaluated their cytotoxicity against various cancer cell lines. Results indicated that certain modifications led to enhanced activity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial properties of these compounds against clinical isolates of bacteria and fungi. The findings revealed that specific derivatives exhibited potent activity comparable to conventional antibiotics .

Q & A

Q. Table 1. Key Synthetic Parameters for Thiazolo-Triazole-Acetamide Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
Reflux Time2–4 hours in acetic acid>70% yield, minimal byproducts
Solvent SystemEthanol for recrystallizationPurity >95% by LC-MS
Catalytic CuSO440 mol% with L-ascorbateRegioselective cyclization

Q. Table 2. Antifungal Activity of Selected Derivatives

CompoundC. albicans MIC (µg/mL)A. flavus MIC (µg/mL)Key SubstituentReference
S30A1 (Nitro derivative)12.525.06-Nitrobenzo[d]
11h (Quinoxaline analog)25.050.06-Nitroquinoxaline

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